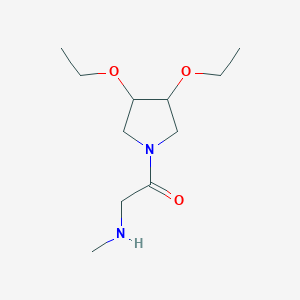
1-(2-aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
Vue d'ensemble
Description
1-(2-Aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride, also known as ACPYT, is a novel and highly potent small molecule inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is a critical regulator of several physiological processes, including glucose metabolism, cell cycle progression, and neuronal development. ACPYT has been shown to be a potent and selective inhibitor of GSK-3β, with an IC50 of 0.08 μM and an in vivo half-life of 3.5 hours.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Novel Synthesis Methods : Innovative methods have been developed for synthesizing pyrimidine derivatives with potential antibacterial, fungicidal, antiallergic, and antiviral properties. These methods are crucial for creating compounds with therapeutic potential against various diseases (Osyanin et al., 2014).
- Antimicrobial and Analgesic Activities : Research has shown the synthesis of new pyrimidine derivatives that were evaluated for their anti-inflammatory and analgesic activities. Such compounds have shown significant results in preclinical models, indicating their potential for further development into therapeutic agents (Nofal et al., 2011).
- Antiviral Applications : Studies have identified pyrimidine derivatives with notable antiviral activity against herpes viruses and retroviruses, including HIV. These findings underscore the potential of pyrimidine compounds in antiviral therapy (Holý et al., 2002).
- Antimicrobial Activity : A variety of multifunctional pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity against pathogenic bacteria and fungi. These compounds' activity suggests their utility in addressing microbial resistance (Gupta et al., 2014).
Chemical Synthesis and Environmental Considerations
- Environmentally Friendly Synthesis : The development of "green" synthesis methods for pyrimidine derivatives aligns with environmental sustainability goals, offering efficient, less harmful chemical processes. These methodologies emphasize the importance of eco-friendly approaches in chemical synthesis (Gupta et al., 2014).
Structural and Mechanistic Studies
- Structural Analyses and Hydrolysis Studies : Investigations into the structural characteristics of pyrimidine derivatives and their hydrolysis products provide insights into their chemical behavior and potential modifications to enhance their biological activity (Griffin et al., 1985).
Propriétés
IUPAC Name |
1-(2-aminoethyl)-3-cyclopropyl-1,3-diazinane-2,4,6-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3.ClH/c10-3-4-11-7(13)5-8(14)12(9(11)15)6-1-2-6;/h6H,1-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZZTGGKPDITLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CC(=O)N(C2=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1491950.png)

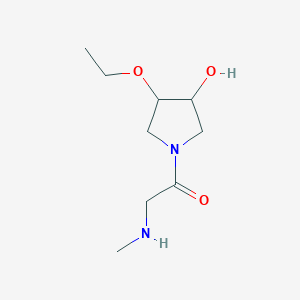

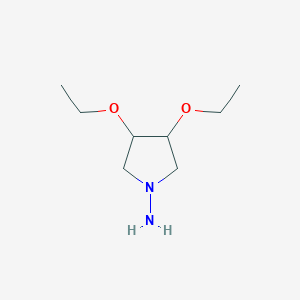



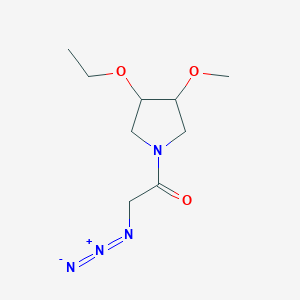
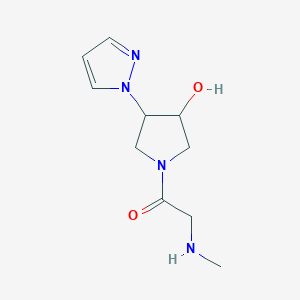

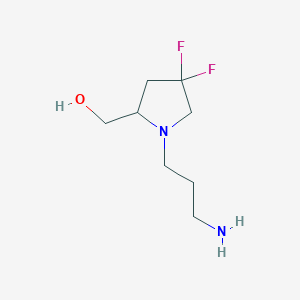
![4-Methoxy-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B1491970.png)
